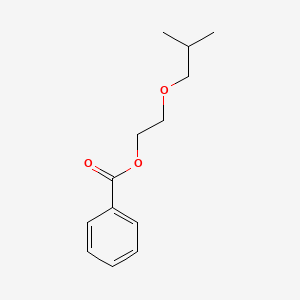

Ethylene glycol monoisobutyl ether benzoate

CAS No.:

Cat. No.: VC15867204

Molecular Formula: C13H18O3

Molecular Weight: 222.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H18O3 |

|---|---|

| Molecular Weight | 222.28 g/mol |

| IUPAC Name | 2-(2-methylpropoxy)ethyl benzoate |

| Standard InChI | InChI=1S/C13H18O3/c1-11(2)10-15-8-9-16-13(14)12-6-4-3-5-7-12/h3-7,11H,8-10H2,1-2H3 |

| Standard InChI Key | IZSQPHSZUIHECN-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)COCCOC(=O)C1=CC=CC=C1 |

Introduction

Chemical Identity and Structural Characteristics

Nomenclature and Molecular Formula

Ethylene glycol monoisobutyl ether benzoate is identified by multiple synonyms, including 2-(2-methylpropoxy)ethyl benzoate and SCHEMBL2697594 . Its IUPAC name reflects the substitution pattern: the ethylene glycol backbone is modified with an isobutyl ether group at one hydroxyl position and a benzoate ester at the other. The molecular formula corresponds to a molar mass of 222.28 g/mol , as confirmed by high-resolution mass spectrometry.

Table 1: Key Computed Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Weight | 222.28 g/mol |

| XLogP3 | 3.2 |

| Hydrogen Bond Acceptors | 3 |

| Rotatable Bond Count | 7 |

| Topological Polar Surface | 35.5 Ų |

Synthesis and Industrial Production

Esterification Pathways

The synthesis typically involves the acid-catalyzed esterification of ethylene glycol monoisobutyl ether with benzoic acid. Fischer esterification, employing sulfuric acid or p-toluenesulfonic acid as a catalyst, is a standard method for such reactions. Alternative routes may utilize benzoyl chloride reacting with the ethylene glycol ether in the presence of a base to scavenge HCl.

Optimization and Yield

Reaction conditions—such as temperature (80–120°C), solvent selection (toluene or xylene), and stoichiometric ratios—are critical for maximizing yield. Industrial-scale production likely employs continuous-flow reactors to enhance efficiency, though specific patent data remain proprietary .

Physicochemical Properties and Behavior

Solubility and Partitioning

With an XLogP3 of 3.2 , the compound demonstrates moderate lipophilicity, favoring solubility in organic solvents like ethanol, acetone, and toluene. Limited aqueous solubility (estimated <1 g/L at 25°C) aligns with its ester and ether functionalities, which reduce polarity.

Thermal Stability

While explicit melting/boiling points are unreported, analogous esters (e.g., ethylene glycol monobenzoate) exhibit boiling points near 150°C . The isobutyl ether chain likely lowers volatility compared to shorter-chain derivatives.

Applications in Industry and Research

Solvent and Coalescing Agent

The compound’s dual functionality makes it effective in coatings and adhesives, where it acts as a coalescing agent for polymers. Its slow evaporation rate aids film formation in paints, comparable to ethylene glycol monopropyl ether’s role in pesticide formulations .

Plasticizer Intermediate

In polymer chemistry, it may serve as a precursor for phthalate-free plasticizers, leveraging the benzoate group to enhance flexibility in polyvinyl chloride (PVC) products.

Research Applications

Patent filings suggest utility in specialty chemicals and pharmaceutical intermediates , though detailed mechanisms remain undisclosed.

| Hazard Category | GHS Code | Precautionary Measures |

|---|---|---|

| Skin Irritation | H315 | Use nitrile gloves |

| Eye Irritation | H319 | Wear safety goggles |

| Respiratory Irritation | H335 | Ensure ventilation |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume